5'-Desoxyadenosin

Übersicht

Beschreibung

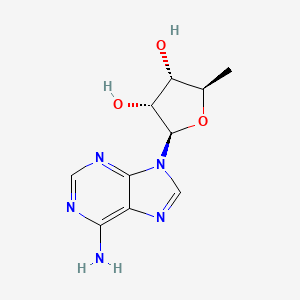

5’-Deoxyadenosine is a deoxyribonucleoside compound that is structurally related to adenosine. It is characterized by the absence of a hydroxyl group at the 5’ position of the ribose sugar moiety, which is replaced by a hydrogen atom . This compound is a by-product of many radical S-adenosylmethionine (SAM) enzyme reactions and plays a significant role in various biological processes .

Wissenschaftliche Forschungsanwendungen

5’-Desoxyadenosin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

5’-Desoxyadenosin übt seine Wirkungen durch seine Rolle als Nebenprodukt radikalischer SAM-Enzymreaktionen aus. Es hemmt diese Enzyme, wodurch Wege zur Wiederverwertung oder Entsorgung des toxischen Nebenprodukts erforderlich werden . Die Verbindung ist auch an der Synthese von bioaktiven Verbindungen beteiligt, wodurch bestimmten Organismen ein kompetitiver Wachstumsvorteil verschafft wird .

Ähnliche Verbindungen:

- S-Adenosyl-L-Homocystein (SAH)

- 5’-Methylthioadenosin (MTA)

- 2’-Desoxyadenosin

Vergleich: 5’-Desoxyadenosin ist einzigartig in seiner Rolle als Nebenprodukt von radikalischen SAM-Enzymreaktionen und seiner Beteiligung an der Synthese allelopathischer Inhibitoren . Im Gegensatz zu 2’-Desoxyadenosin, das ein Baustein der DNA ist, ist 5’-Desoxyadenosin nicht direkt an der DNA-Synthese beteiligt, sondern spielt eine entscheidende Rolle in verschiedenen Stoffwechselwegen .

Zusammenfassend lässt sich sagen, dass 5’-Desoxyadenosin eine vielseitige Verbindung mit bedeutenden Anwendungen in Chemie, Biologie, Medizin und Industrie ist. Seine einzigartigen Eigenschaften und Wirkmechanismen machen es zu einem wertvollen Gegenstand der wissenschaftlichen Forschung.

Wirkmechanismus

Target of Action

5’-Deoxyadenosine (5dAdo) is a by-product of many radical S-adenosyl-L-methionine (SAM) enzyme reactions in all domains of life . It is known to inhibit the radical SAM enzymes themselves . The primary target of 5’-Deoxyadenosine is the 5’-fluoro-5’-deoxy-adenosine synthase .

Mode of Action

5’-Deoxyadenosine interacts with its targets, primarily the radical SAM enzymes, and inhibits their function . This interaction results in changes in the enzymatic reactions mediated by these enzymes. The exact nature of these changes is still under investigation.

Biochemical Pathways

5’-Deoxyadenosine is involved in various biochemical pathways. It is a by-product of many radical SAM enzyme reactions . Pathways to recycle or dispose of this toxic by-product must exist but remain largely unexplored . In certain organisms, the salvage of 5’-Deoxyadenosine via specific pathways can confer a growth advantage by providing either intermediates for the synthesis of secondary metabolites or a carbon source for the synthesis of metabolites of the central carbon metabolism .

Pharmacokinetics

It is known that the compound is a by-product of many radical sam enzyme reactions, suggesting that it is produced and metabolized within cells .

Result of Action

The primary result of 5’-Deoxyadenosine action is the inhibition of radical SAM enzymes This inhibition can affect various biochemical reactions within the cell, potentially leading to changes in cellular metabolism and function

Biochemische Analyse

Biochemical Properties

5’-Deoxyadenosine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is an inhibitor of radical SAM enzymes .

Cellular Effects

5’-Deoxyadenosine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, in the absence of ADA, 5’-Deoxyadenosine accumulates in T lymphocytes, leading to cell death .

Molecular Mechanism

The molecular mechanism of 5’-Deoxyadenosine involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, 5’-Deoxyadenosine inhibits radical SAM enzymes .

Temporal Effects in Laboratory Settings

The effects of 5’-Deoxyadenosine change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 5’-Deoxyadenosine vary with different dosages in animal models

Metabolic Pathways

5’-Deoxyadenosine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, 5’-Deoxyadenosine is a by-product of many radical SAM enzyme reactions .

Transport and Distribution

It is known that 5’-Deoxyadenosine is a by-product of many radical SAM enzyme reactions, suggesting that it may be distributed wherever these reactions occur .

Subcellular Localization

N-deoxyribosyltransferase II (NTD) from Lactobacillus fermentum, an enzyme that interacts with 5’-Deoxyadenosine, has been found to be distributed not only in the cytoplasm but also on the cell wall surface .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 5’-Desoxyadenosin kann auf verschiedene Weise erfolgen. Ein Ansatz beinhaltet die Verwendung rekombinanter Escherichia coli-Stämme, die bestimmte Enzyme überexprimieren. Zum Beispiel können Thymidin und Adenin als Ausgangsmaterialien verwendet werden, um 5’-Desoxyadenosin zu produzieren, ohne dass Isopropyl-β-D-thiogalaktosid (IPTG) erforderlich ist . Eine andere Methode beinhaltet die Koexpression von drei Enzymen in einem einzigen E. coli-Stamm, wobei Glucose, Acetaldehyd und Nucleobase als Substrate verwendet werden .

Industrielle Produktionsmethoden: Die industrielle Produktion von 5’-Desoxyadenosin beinhaltet häufig die Biosynthese unter Verwendung von rekombinanter N-Desoxyribosyltransferase II (NDT-II), Desoxycytidinkinase und Acetatkinasein einem Eintopf-Reaktionssystem. Dieses Verfahren ist effizient und wirtschaftlich und liefert hohe Mengen des gewünschten Produkts .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 5’-Desoxyadenosin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit 5’-Desoxyadenosin verwendet werden, sind radikale SAM-Enzyme, die die Verbindung als Nebenprodukt erzeugen. Andere Reagenzien umfassen Glucose, Acetaldehyd und Nucleobase für die Biosynthese .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus Reaktionen mit 5’-Desoxyadenosin gebildet werden, umfassen 7-Desoxysedoheptulose, einen allelopathischen Inhibitor des Shikimatweg-Enzyms . Dieses Produkt ist bedeutsam für seine Rolle im Wettbewerb um ökologische Nischen.

Vergleich Mit ähnlichen Verbindungen

- S-adenosyl-L-homocysteine (SAH)

- 5’-methylthioadenosine (MTA)

- 2’-Deoxyadenosine

Comparison: 5’-Deoxyadenosine is unique in its role as a by-product of radical SAM enzyme reactions and its involvement in the synthesis of allelopathic inhibitors . Unlike 2’-Deoxyadenosine, which is a building block of DNA, 5’-Deoxyadenosine is not directly involved in DNA synthesis but plays a crucial role in various metabolic pathways .

Eigenschaften

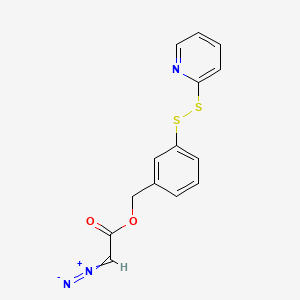

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methyloxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-4,6-7,10,16-17H,1H3,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYIMTFOTBMPFP-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901036031 | |

| Record name | 5'-Deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5'-Deoxyadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4754-39-6 | |

| Record name | 5′-Deoxyadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4754-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004754396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-DEOXYADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U0TYC8Y5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5'-Deoxyadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213.0 - 214.5 °C | |

| Record name | 5'-Deoxyadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

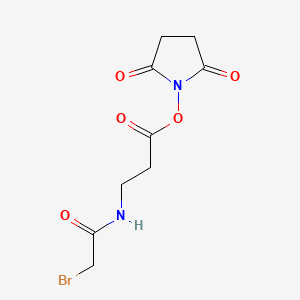

![3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide](/img/structure/B1664589.png)